molecular formula C11H13N3O2 B2802818 N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide CAS No. 473445-58-8

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

Cat. No. B2802818
CAS RN: 473445-58-8
M. Wt: 219.244
InChI Key: KAUPMSLZEUJSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide” is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide” are not detailed in the search results. The molecular weight is 219.24 and the molecular formula is C11H13N3O2 .

Scientific Research Applications

  • Synthesis Techniques and Derivatives Development :

    • Diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using Ugi four-component reaction and copper-catalyzed tandem reactions, providing access to complex fused tricyclic scaffolds (An et al., 2017).
    • Synthesis of quinoxaline derivatives such as N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, showing efficacy on cancer cell viability and proliferation (El Rayes et al., 2022).
  • Anticancer and Cytotoxicity Studies :

    • Novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showing considerable cytotoxicity and anticancer activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
  • Pharmacological Potential :

    • A study on N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide revealed its potential as a candidate against COVID-19 and Alzheimer's disease (Missioui et al., 2022).
  • In Vitro and In Vivo Assessments :

    • Evaluation of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides for antimicrobial and antiprotozoal activities, with significant findings against bacterial and Trypanosoma cruzi strains (Patel et al., 2017).
  • Structural and Molecular Studies :

    • Analysis of the crystal structure of various quinoxaline derivatives, including the study of molecular docking and molecular electrostatic potential, offering insights into the molecular interactions and potential applications (Kalita & Baruah, 2010).
  • Therapeutic Applications :

    • Therapeutic efficacy of anilidoquinoline derivatives in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

properties

IUPAC Name

N-methyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h2-5,9,13H,6H2,1H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUPMSLZEUJSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide

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